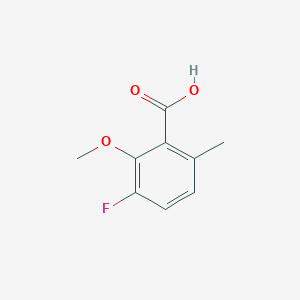

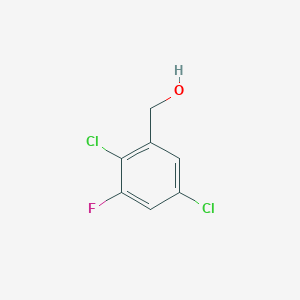

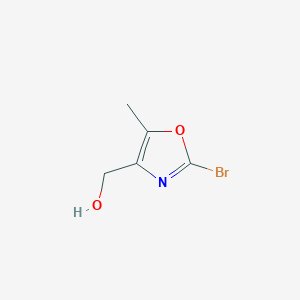

(2-Bromo-5-methyl-oxazol-4-yl)-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-5-methyl-oxazol-4-yl)-methanol, also known as BMOM, is an organic compound used in a variety of scientific research applications. It is a versatile molecule that can be used to create a variety of products, including pharmaceuticals, cosmetics, and food additives. BMOM has a wide range of biochemical and physiological effects, and its use in laboratory experiments has several advantages and limitations.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

The literature on (2-Bromo-5-methyl-oxazol-4-yl)-methanol specifically is scarce; however, research on closely related compounds such as 1,2-oxazines and 1,2-benzoxazines offers insights into potential applications in chemical synthesis. These compounds, which can be synthesized through methods involving dehydration of dihydro-oxazines, obtained from cyclization processes similar to those potentially involving this compound, are utilized in the development of electrophilic agents and chiral synthons. This suggests a role for this compound in the synthesis of structurally complex molecules, possibly serving as intermediates in pharmaceuticals or material science applications (Sainsbury, 1991).

Methanol Utilization in Energy Systems

Methanol, derived from or related to the metabolism of compounds such as this compound, plays a significant role in energy systems. Studies have focused on methanol synthesis through carbonylation of methanol to methyl formate, highlighting the importance of methanol as a feedstock in energy conservation and the development of thermal energy transport systems. This indicates the broader application of methanol in chemical reactions for energy recovery and suggests potential research avenues involving this compound in energy-efficient synthesis processes (Liu et al., 2002).

Environmental and Analytical Chemistry

The production and use of methanol, which may be synthesized from or used in reactions with this compound, are of interest in environmental science and analytical chemistry. For instance, methanol is employed as a marker for assessing the condition of solid insulation in power transformers, suggesting an analytical application in monitoring and diagnostics. This implies potential research applications of this compound in developing diagnostic tools or methods for environmental monitoring (Jalbert et al., 2019).

Eigenschaften

IUPAC Name |

(2-bromo-5-methyl-1,3-oxazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCJRWRAPDBLRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.